5-Acetyl-2,4-dimethylthiazole

Description

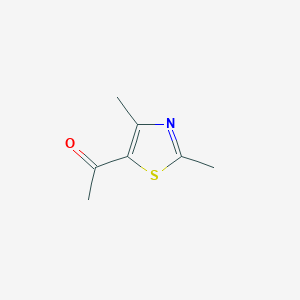

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQOKWQUTLNKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047680 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.147-1.152 | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38205-60-6 | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-5-ACETYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD36FU2WGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Acetyl-2,4-dimethylthiazole chemical properties and structure

An In-Depth Technical Guide to 5-Acetyl-2,4-dimethylthiazole: Chemical Properties, Structure, and Applications

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and chemical industries, focusing on this compound (CAS No. 38205-60-6). As a Senior Application Scientist, my objective is to not only present the factual chemical data but to also provide a narrative that explains the "why" behind its properties and applications. The structure of this guide is designed to flow from the foundational chemical identity to its practical uses and potential research avenues, ensuring a thorough understanding of this multifaceted molecule. Every piece of data and every protocol is presented with the aim of being a self-validating system, grounded in authoritative sources to ensure scientific integrity.

Section 1: Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.[1] This specific arrangement of functional groups is crucial to its distinct chemical properties and sensory profile.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | PubChem[2] |

| CAS Number | 38205-60-6 | NIST Chemistry WebBook[3] |

| Molecular Formula | C₇H₉NOS | PubChem[2] |

| Molecular Weight | 155.22 g/mol | PubChem[2] |

| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | PubChem[2] |

| InChIKey | BLQOKWQUTLNKON-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC1=C(SC(=N1)C)C(=O)C | PubChem[2] |

| Synonyms | 2,4-Dimethyl-5-acetylthiazole, Nutty Thiazole | PubChem[2], Sigma-Aldrich[4] |

Structural Representation

The spatial arrangement of atoms within this compound dictates its reactivity and interaction with biological systems. The following diagram illustrates its two-dimensional structure.

Caption: 2D structure of this compound.

Section 2: Physicochemical and Organoleptic Properties

The physical and sensory properties of this compound are a direct consequence of its molecular structure. These properties are critical for its application in various industries, particularly in the food and fragrance sectors.

Physical Properties

The compound is typically a colorless to pale yellow or light brown liquid.[1][5] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |

| Boiling Point | 228-230 °C at 760 mmHg | Sigma-Aldrich[4] |

| Density | 1.15 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index (n20/D) | 1.543 | Sigma-Aldrich[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | CymitQuimica[1] |

| Flash Point | 104 °C (219.2 °F) - closed cup | Sigma-Aldrich[4] |

Organoleptic Profile

This compound is highly valued for its potent and complex aroma profile. It is often described as having a roasted, nutty, and meaty odor.[6][7] Its taste characteristics at 10 ppm are described as nutty, roasted, meaty, and savory with woody and coffee nuances.[5] This unique sensory profile makes it a key ingredient in the formulation of a wide variety of flavors.

Section 3: Spectroscopic Analysis

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the two methyl groups on the thiazole ring and the methyl group of the acetyl moiety.[8] Similarly, the carbon NMR would provide signals corresponding to each unique carbon atom in the molecule.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. A strong absorption band corresponding to the C=O stretching of the acetyl group is a characteristic feature.[9] Experimental and simulated IR spectra have been studied and show good agreement.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[11][12]

Section 4: Synthesis and Manufacturing

The synthesis of this compound is a topic of interest for commercial production. While specific industrial methods may be proprietary, general synthetic routes often involve the construction of the thiazole ring followed by the introduction of the acetyl group.[13] One common approach is the Claisen-Schmidt condensation of 4-methylbenzaldehyde with this compound in a basic medium to derive chalcone.[14] Another example of its reactivity is the synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole, where this compound is reacted with bromine in glacial acetic acid.[15]

The purity of the final product is critical, especially for applications in the food and fragrance industries, with typical requirements of 98% or 99%.[13] Purification is commonly achieved through distillation or chromatography, and the purity is verified using analytical techniques like Gas Chromatography (GC).[13]

The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound.

Caption: Generalized workflow for the synthesis and quality control.

Section 5: Applications and Industrial Relevance

The primary application of this compound is as a flavoring agent in the food industry.[1][6] Its potent nutty and meaty aroma makes it a valuable component in savory flavors for products such as soups, sauces, meat products, and snacks.[7] It is also used in bakery and dessert applications to impart roasted notes.[7]

Beyond the flavor industry, recent research has explored the potential biological activities of this compound. Molecular docking studies have suggested its potential as an antiproliferative and antibacterial agent, indicating possible applications in pharmaceutical research.[9][16]

Section 6: Safety and Handling

From a safety perspective, this compound is classified as harmful if swallowed.[2][17] It is also known to be an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[4][18] It is important to handle it in a well-ventilated area.[17] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[18][19]

Section 7: Future Research Directions

The unique properties of this compound open up several avenues for future research. Further investigation into its biological activities could lead to the development of new therapeutic agents.[16] Optimization of its synthesis to develop more sustainable and cost-effective methods is also an area of interest. Additionally, a deeper understanding of the relationship between its chemical structure and sensory perception could lead to the design of novel flavor compounds with enhanced properties.

References

-

SciELO México. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física, 65(2), 106-120. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole. Retrieved from [Link]

-

Human Metabolome Database. (2012). This compound (HMDB0041484). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring this compound Synthesis and Purity. Retrieved from [Link]

-

ResearchGate. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

-

Shandong Jitian Aroma Chemical Co.,Ltd. (n.d.). China 2,4-Dimethyl-5-acetyl thiazole. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Revista Mexicana de Física. (2019). A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE. Retrieved from [Link]

-

ResearchGate. (2025). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding this compound and Its Role in Food. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB021449). Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. Retrieved from [Link]

-

Ingredients Network. (n.d.). 2,4-dimethyl-5-acetyl thiazole | Flavor Consultants Inc.. Retrieved from [Link]

-

PerfumersWorld. (n.d.). 2 Acetyl Thiazole. Retrieved from [Link]

Sources

- 1. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,4-二甲基-5-乙酰基噻唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 38205-60-6 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 8. This compound(38205-60-6) 1H NMR spectrum [chemicalbook.com]

- 9. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. This compound(38205-60-6) MS spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. prod.adv-bio.com [prod.adv-bio.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 5-Acetyl-2,4-dimethylthiazole

CAS Number: 38205-60-6 Molecular Formula: C₇H₉NOS Synonyms: 2,4-Dimethyl-5-acetylthiazole, 1-(2,4-Dimethylthiazol-5-yl)ethanone

This technical guide provides a comprehensive overview of 5-acetyl-2,4-dimethylthiazole, a heterocyclic compound of significant interest to researchers in flavor chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Physicochemical Properties and Spectroscopic Profile

This compound is a colorless to pale yellow liquid characterized by a distinctive nutty, roasted, and meaty aroma.[1][2] This unique sensory profile makes it a valuable component in the flavor and fragrance industry.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 155.22 g/mol | [4] |

| Boiling Point | 228-230 °C | [5][6] |

| Density | 1.15 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.543 | [5][6] |

| Flash Point | 104 °C (219.2 °F) | [3][6] |

| Solubility | Insoluble in water; soluble in fats, oils, and most organic solvents. | [7][8] |

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The proton NMR spectrum will show distinct signals corresponding to the two methyl groups on the thiazole ring and the acetyl methyl group.[9] Similarly, the ¹³C NMR spectrum provides evidence for the carbon skeleton of the molecule.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups.[10][11] A strong absorption band corresponding to the carbonyl (C=O) stretching of the acetyl group is a characteristic feature.[12]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation and impurity profiling.[13][14] The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[14]

Synthesis of this compound

The synthesis of thiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring and is applicable for the preparation of this compound.[15]

Hantzsch Thiazole Synthesis

This method involves the condensation reaction between an α-haloketone and a thioamide.[16][15] For the synthesis of this compound, the precursors would be a halogenated derivative of 2,4-pentanedione and thioacetamide.

Experimental Protocol: Hantzsch Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature. The choice of a chloro- derivative is common, though bromo-derivatives can also be used.[16]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be partially removed under reduced pressure to induce crystallization.[15]

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[15]

The causality behind this experimental design lies in the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[16]

Caption: General reaction pathway for the Hantzsch synthesis of this compound.

Applications in Research and Development

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent in the food industry.[3][7][17] Its nutty, roasted, and meaty flavor profile makes it a valuable additive in a variety of products, including savory snacks, soups, sauces, and baked goods.[1][2] It is known for its ability to impart a roasted character to foods.[1] The taste characteristics are described as nutty, roasted, meaty, and savory with woody and coffee nuances at a concentration of 10 ppm.[5]

Drug Discovery and Medicinal Chemistry

Thiazole and its derivatives are a significant class of heterocyclic compounds that are frequently found in pharmaceuticals.[18][19][20] The thiazole ring is a key structural motif in a number of clinically used drugs.[18][20] this compound, with its reactive acetyl group, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.[7][12] Research has explored the potential for thiazole derivatives to exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[18][19][21] Recent studies have also investigated the potential of this compound derivatives as antiproliferative and antibacterial agents through molecular docking studies.[22][23]

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][24] Avoid inhalation of vapors and contact with skin and eyes.[24] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[24]

Hazard Statements:

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[24]

-

Wear protective gloves, clothing, eye, and face protection.[24]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[24]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][24]

Incompatible materials include strong oxidizing agents.[24]

Analytical Quality Control

Ensuring the purity of this compound is critical, especially for its use in food products and pharmaceuticals.[26] A combination of analytical techniques is employed for quality control.

Workflow: Purity Analysis of this compound

-

Gas Chromatography (GC): A GC analysis is performed to determine the purity of the sample and to identify any volatile impurities. A non-polar capillary column is typically used.

-

Mass Spectrometry (MS): The GC is often coupled with a mass spectrometer (GC-MS) to identify the separated components based on their mass spectra.[13]

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the main component and to detect any non-volatile impurities.

-

Karl Fischer Titration: This method is used to determine the water content in the sample.

Caption: A typical analytical workflow for the quality control of this compound.

References

-

The Versatility of this compound in Chemical Synthesis and Application. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 10, 2026, from [Link]

-

2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). SciELO México. Retrieved January 10, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0041484). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). Dialnet. Retrieved January 10, 2026, from [Link]

-

The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 10, 2026, from [Link]

-

The Art of Flavor: Understanding this compound and Its Role in Food. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

-

synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

SDS - Advanced Biotech. (2025, January 25). Advanced Biotech. Retrieved January 10, 2026, from [Link]

-

nutty thiazole 2,4-dimethyl-5-acetylthiazole. (n.d.). The Good Scents Company. Retrieved January 10, 2026, from [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Retrieved January 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed. Retrieved January 10, 2026, from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 10, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

-

Showing Compound this compound (FDB021449). (n.d.). FooDB. Retrieved January 10, 2026, from [Link]

-

2,4-dimethyl-5-acetyl thiazole. (n.d.). Flavor Consultants Inc. - Ingredients Network. Retrieved January 10, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 38205-60-6 [chemicalbook.com]

- 6. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]

- 7. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. This compound(38205-60-6) 1H NMR [m.chemicalbook.com]

- 10. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. This compound [webbook.nist.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. ingredientsnetwork.com [ingredientsnetwork.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 20. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies - Dialnet [dialnet.unirioja.es]

- 23. researchgate.net [researchgate.net]

- 24. fishersci.com [fishersci.com]

- 25. prod.adv-bio.com [prod.adv-bio.com]

- 26. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 5-Acetyl-2,4-dimethylthiazole (C₇H₉NOS) for Scientific Applications

Executive Summary

This technical guide provides an in-depth analysis of 5-Acetyl-2,4-dimethylthiazole (CAS No: 38205-60-6), a heterocyclic compound of significant interest in both industrial and research settings. With the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol , this thiazole derivative is a cornerstone flavoring agent, prized for its potent nutty, roasted, and meaty sensory profile.[1][2][3][4] Beyond its organoleptic applications, its chemical structure presents a versatile scaffold for synthetic chemistry, making it a valuable precursor for developing novel compounds. This document details its physicochemical properties, synthesis and reactivity, validated analytical methodologies for quality control, key applications, and essential safety and regulatory information, serving as a critical resource for researchers, chemists, and professionals in the flavor and drug development industries.

Introduction and Core Significance

This compound, systematically named 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone, is an aroma compound belonging to the thiazole class of heterocyclic molecules.[1] Thiazoles are naturally occurring compounds found in foods like fried chicken and peanut butter, often formed during thermal processing via the Maillard reaction.[5] this compound is particularly valued for its ability to impart a complex savory, roasted, and nutty flavor profile at very low concentrations.[3][4] Its excellent thermal stability makes it suitable for use in high-temperature food manufacturing processes such as baking and extrusion.[4] For drug development professionals, the molecule's ketone functional group and substituted heterocyclic ring offer reactive sites for derivatization, enabling its use as a building block in the synthesis of more complex chemical entities with potential biological activity.[6][7]

Physicochemical Properties

The fundamental identity and characteristics of this compound are defined by its chemical formula, C₇H₉NOS , and a molecular weight of 155.22 g/mol .[1][2][8][9][10] Its physical and chemical properties are summarized below.

Qualitative Description:

-

Appearance: Clear, colorless to pale yellow or light brown liquid.[2][6][8][11]

-

Odor Profile: A complex and potent aroma described as nutty, roasted, meaty, and slightly sulfurous.[2][3][12]

-

Taste Profile: Characterized at 10 ppm as nutty, roasted, meaty, and savory with nuances of wood and coffee.[2]

-

Solubility: Insoluble in water but soluble in most organic solvents, fats, and oils.[6][11]

Quantitative Data Summary:

| Property | Value | Source(s) |

| CAS Number | 38205-60-6 | [1][10][13] |

| Molecular Formula | C₇H₉NOS | [1][2][13] |

| Molecular Weight | 155.22 g/mol | [1][2][10] |

| Boiling Point | 228-230 °C (at 760 mmHg) | [2][8] |

| Density | ~1.15 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.543 | [2] |

| FEMA Number | 3267 | [8][14] |

| EC Number | 253-826-0 | [11] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process in organic chemistry, designed to construct the trisubstituted thiazole ring with high precision.[15] The primary goal of any synthetic route is to achieve high purity (typically ≥97-99%), as even trace impurities can introduce undesirable off-notes, compromising its use as a flavor ingredient.[8][15][16]

The reactivity of the molecule is largely governed by the acetyl group at the 5-position. This ketone functionality makes it a valuable intermediate for further chemical transformations. A prime example of this reactivity is its use in Claisen-Schmidt condensations to form chalcones, which are precursors to various biologically active flavonoids and heterocycles.[7]

This protocol describes a Claisen-Schmidt condensation, demonstrating the chemical utility of this compound as a synthetic building block.[7] The causality for this choice is to illustrate a validated reaction that allows for molecular elaboration, a key step in discovery chemistry.

Objective: To synthesize a thiazolyl chalcone by reacting this compound with an aromatic aldehyde (e.g., 4-methylbenzaldehyde) under basic conditions.

Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of this compound and 4-methylbenzaldehyde in a suitable solvent such as ethanol.

-

Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide solution) dropwise while stirring. The base deprotonates the α-carbon of the acetyl group, forming an enolate.

-

Reaction: Allow the mixture to stir at room temperature. The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

-

Workup and Isolation: Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid. The resulting precipitate (the chalcone product) is collected by vacuum filtration.

-

Purification and Validation: Wash the crude product with cold water to remove inorganic salts. Recrystallize the solid from a suitable solvent (e.g., ethanol) to achieve high purity. The final product's identity and purity should be confirmed using analytical techniques like IR, NMR, and Mass Spectrometry.

Caption: Reactivity workflow of this compound.

Analytical Methodologies

To ensure the quality, purity, and identity of this compound, rigorous analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose. The choice is dictated by the compound's volatility and the method's unparalleled ability to separate complex mixtures (GC) and provide structural identification based on mass fragmentation patterns (MS).[1][13][15]

This protocol provides a self-validating system for quality control, ensuring that the material meets the high-purity specifications (e.g., ≥97%) required for its applications.

Objective: To determine the purity of a this compound sample and confirm its identity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a high-purity solvent like dichloromethane or ethyl acetate.

-

GC System Configuration:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase is chosen for its ability to separate compounds based on boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer Configuration:

-

Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared against spectral libraries.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identification: The retention time of the major peak is compared to that of a certified reference standard. The acquired mass spectrum is matched against a reference library (e.g., NIST) for confirmation. The molecular ion peak (M+) should be observed at m/z 155.

-

Purity Calculation: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.

-

Caption: Standard analytical workflow for GC-MS analysis.

Applications in Research and Industry

-

Food and Flavor Science: The primary application is as a potent flavoring agent.[5][8] It is used to build or enhance savory flavor profiles in a wide array of products, including processed meats, soups, sauces, savory snacks, and baked goods.[3] Its effectiveness at parts-per-million (ppm) levels makes it a highly efficient ingredient for creating authentic roasted and cooked notes.[4]

-

Synthetic Chemistry and Drug Discovery: As a functionalized heterocycle, it serves as a valuable starting material or intermediate in organic synthesis.[6] The thiazole ring is a known pharmacophore present in numerous approved drugs (e.g., Ritonavir, Thiamine). The reactivity of the acetyl group allows for the synthesis of derivatives such as chalcones, pyrimidines, and other complex structures for screening in drug discovery programs.[7]

Safety, Handling, and Regulatory Status

Trustworthiness in handling chemical compounds begins with a thorough understanding of their hazards.

-

GHS Hazard Classification: this compound is classified as harmful or toxic if swallowed (H301/H302).[1][11][17] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures:

-

Storage: Store in a cool, well-ventilated place in a tightly closed container, protected from sunlight.[11]

-

Regulatory Status: The compound is recognized and regulated as a flavoring substance by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3267 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[14]

Conclusion

This compound is a molecule of dual identity. It is both a high-impact specialty ingredient that shapes the sensory landscape of modern foods and a versatile chemical building block for scientific innovation. Its well-defined physicochemical properties, established analytical protocols, and clear safety guidelines allow for its confident use by researchers and industry professionals. A comprehensive understanding of its chemistry, from synthesis to application, is essential for leveraging its full potential in both the laboratory and the marketplace.

References

-

2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

nutty thiazole 2,4-dimethyl-5-acetylthiazole. (n.d.). The Good Scents Company. Retrieved January 10, 2026, from [Link]

-

2,4-DIMETHYL-5-ACETYLTHIAZOLE. (n.d.). precisionFDA. Retrieved January 10, 2026, from [Link]

-

China 2,4-Dimethyl-5-acetyl thiazole. (n.d.). Shandong Jitian Aroma Chemical Co.,Ltd. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 10, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0041484). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

The Art of Flavor: Understanding this compound and Its Role in Food. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

The Chemistry of Delicious: Exploring this compound Synthesis and Purity. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

-

synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Thiazoles. (n.d.). Advanced Biotech. Retrieved January 10, 2026, from [Link]

-

SDS - Advanced Biotech. (2025, January 25). Advanced Biotech. Retrieved January 10, 2026, from [Link]

-

3267 2,4-dimethyl-5-acetylthiazole. (n.d.). Flavor Extract Manufacturers Association (FEMA). Retrieved January 10, 2026, from [Link]

Sources

- 1. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38205-60-6 [chemicalbook.com]

- 3. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. adv-bio.com [adv-bio.com]

- 6. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. GSRS [precision.fda.gov]

- 10. 2,4-Dimethyl-5-acetylthiazole - this compound [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. hmdb.ca [hmdb.ca]

- 13. This compound [webbook.nist.gov]

- 14. femaflavor.org [femaflavor.org]

- 15. nbinno.com [nbinno.com]

- 16. cn.haihangindustry.com [cn.haihangindustry.com]

- 17. prod.adv-bio.com [prod.adv-bio.com]

The Multifaceted Identity of 5-Acetyl-2,4-dimethylthiazole: A Technical Guide for Researchers

Introduction: Beyond a Flavor Compound

5-Acetyl-2,4-dimethylthiazole is a heterocyclic molecule that, while well-regarded in the flavor and fragrance industry for its characteristic nutty, roasted, and meaty aroma, possesses a chemical architecture ripe for exploration in broader scientific contexts, including pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview of this compound, moving beyond its organoleptic properties to detail its chemical identity, synthesis, and potential as a versatile building block for drug discovery and development. For researchers, scientists, and professionals in drug development, understanding the nuanced chemical properties and synthetic accessibility of such scaffolds is paramount for innovation.

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3][4][5] It is a core component of numerous approved drugs, including the antibiotic Sulfathiazole and the antiretroviral Ritonavir, underscoring the therapeutic potential embedded within this heterocyclic system.[3] this compound, with its specific substitution pattern, offers unique steric and electronic properties that make it a valuable intermediate for chemical synthesis.[6] Recent computational studies have begun to illuminate its potential in a therapeutic context, suggesting possible applications as an antiproliferative and antibacterial agent.[7][8]

This document will serve as a comprehensive resource, consolidating the various synonyms and identifiers for this compound, presenting its key physicochemical and spectroscopic data, detailing a representative synthetic protocol, and exploring the nascent yet promising evidence for its utility in drug development.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several systematic and common names, which can lead to ambiguity if not clearly defined. The following table consolidates its primary identifiers.

| Identifier Type | Value | Source(s) |

| Primary Name | This compound | [9][10] |

| Systematic Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [9] |

| Alternative Name | 2,4-Dimethyl-5-acetylthiazole | [9][11] |

| Common Name | nutty thiazole | [1] |

| CAS Number | 38205-60-6 | [9][10][11] |

| Molecular Formula | C₇H₉NOS | [9][10] |

| Molecular Weight | 155.22 g/mol | [9][10][11] |

| FEMA Number | 3267 | [11] |

| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | [9] |

| InChIKey | BLQOKWQUTLNKON-UHFFFAOYSA-N | [9] |

| SMILES | CC1=C(C(=O)C)SC(C)=N1 | [9] |

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of this compound are crucial for its handling, purification, and structural confirmation.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor | Nutty, roasted, meaty, slightly sulfurous | [1][2][11] |

| Boiling Point | 228-230 °C | [11] |

| Density | 1.15 g/mL at 25 °C | [1] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following data has been reported for this compound.[7]

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the key functional groups present in the molecule. A detailed comparison of experimental and calculated vibrational frequencies has been performed, confirming the molecular structure.[7] The most characteristic vibrations include C=O stretching of the acetyl group, C=N stretching of the thiazole ring, and various C-H bending and stretching modes.

Caption: General workflow of the Hantzsch thiazole synthesis.

Representative Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar acetylthiazoles, such as 2-amino-4-methyl-5-acetylthiazole, and provides a validated framework for the synthesis of the title compound. [6]The key precursors are 3-chloro-2,4-pentanedione (the α-haloketone) and thioacetamide (the thioamide).

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

-

Reaction Conditions: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

-

Work-up: Neutralization with a weak base like sodium bicarbonate is crucial to quench any remaining acid and to facilitate the extraction of the product into an organic solvent. The subsequent washing and drying steps ensure the removal of impurities before final purification.

-

Purification: Column chromatography is a standard and effective method for isolating the final product to a high degree of purity.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reactant: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Solvent Removal and Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Potential in Drug Discovery and Development

While its primary commercial application has been in the flavor industry, the structural motifs within this compound suggest a potential for biological activity. The thiazole ring is a known pharmacophore, and the acetyl group can participate in various biological interactions.

Computational Insights: Molecular Docking Studies

A significant study explored the therapeutic potential of this compound through molecular docking simulations. [7][8]This computational technique predicts the binding affinity and orientation of a small molecule to the active site of a target protein.

-

Antiproliferative Potential: The study investigated the binding of this compound to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The docking results indicated a favorable binding interaction, suggesting that this molecule could serve as a scaffold for the development of novel VEGFR-2 inhibitors and, consequently, anticancer agents. [7][8]

-

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]

- 11. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Acetyl-2,4-dimethylthiazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 5-Acetyl-2,4-dimethylthiazole

Introduction

This compound (CAS No: 38205-60-6) is a heterocyclic compound of significant interest in both academic research and industrial applications.[1] With a characteristic nutty, roasted, and meaty aroma, it serves as a key flavoring agent in a variety of food products.[2][3] Beyond its sensory properties, its substituted thiazole core makes it a valuable building block in medicinal chemistry and materials science.

The unambiguous structural confirmation and purity assessment of this compound are paramount for its application. This requires a multi-faceted analytical approach employing a suite of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the data from each technique will be cross-correlated to provide a cohesive and definitive structural elucidation, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (C₇H₉NOS, Molecular Weight: 155.22 g/mol ) is the foundation of its chemical identity and function.[1] Spectroscopic analysis provides a non-destructive method to probe this structure at the atomic and molecular level.

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

The following diagram illustrates the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure determination. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular skeleton and the electronic environment of each atom. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules like this thiazole derivative due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts accurately. Calculations using the Gauge-Including Atomic Orbital (GIAO) method can further support experimental chemical shift assignments.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Shimming: Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

¹H NMR Data and Interpretation

The ¹H NMR spectrum displays three distinct signals, all of which are singlets, consistent with the three isolated methyl groups in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.65 | Singlet | 3H | H-7 (Methyl at C2) |

| ~2.55 | Singlet | 3H | H-9 (Acetyl Methyl) |

| ~2.45 | Singlet | 3H | H-8 (Methyl at C4) |

Interpretation:

-

The three methyl groups do not exhibit splitting (hence, they are singlets) because there are no adjacent protons within three bonds.

-

The methyl group attached to C2 of the thiazole ring (H-7) is the most deshielded (~2.65 ppm) due to its proximity to the electronegative nitrogen and sulfur atoms within the aromatic ring.

-

The acetyl methyl protons (H-9) at ~2.55 ppm are deshielded by the adjacent carbonyl group.

-

The methyl group at C4 (H-8) is the most shielded of the three (~2.45 ppm).

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~190.1 | C6 (C=O) |

| ~165.0 | C2 |

| ~150.2 | C4 |

| ~128.5 | C5 |

| ~30.1 | C9 (Acetyl Methyl) |

| ~19.2 | C7 (Methyl at C2) |

| ~16.8 | C8 (Methyl at C4) |

Interpretation:

-

The carbonyl carbon (C6) exhibits the most downfield shift (~190.1 ppm), which is characteristic of a ketone.[5]

-

The two carbons within the thiazole ring double bonds, C2 and C4, appear at ~165.0 and ~150.2 ppm, respectively. C2 is further downfield due to its position between the N and S heteroatoms.

-

The quaternary carbon C5, to which the acetyl group is attached, is found at ~128.5 ppm.

-

The three methyl carbons appear in the upfield region, with the acetyl methyl (C9) being the most deshielded among them (~30.1 ppm).

Caption: ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the most diagnostic absorption band is the carbonyl (C=O) stretch of the acetyl group, which is expected to be strong and sharp. Additionally, vibrations associated with the C=N and C=C bonds of the thiazole ring, as well as C-H stretching and bending of the methyl groups, will be present. The exact positions of these bands can be influenced by conjugation and the electronic effects of the heterocyclic ring.[6]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid film or a KBr pellet. For the KBr method, grind a small amount of KBr powder (spectroscopic grade) until fine. Add 1-2 mg of the liquid sample and mix thoroughly.

-

Pellet Pressing: Compress the mixture in a pellet press under high pressure to form a transparent or translucent pellet.

-

Instrumentation: Place the pellet or the KBr window with the neat film in the sample holder of an FT-IR spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[4]

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

IR Data and Interpretation

The experimental IR spectrum shows several key absorption bands that confirm the molecular structure.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (asymmetric) |

| ~2925 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1670 | Very Strong | C=O Stretch (Acetyl Group) |

| ~1528 | Strong | C=N Stretch (Thiazole Ring) |

| ~1445 | Medium | C-H Bend (Methyl asymmetric) |

| ~1370 | Strong | C-H Bend (Methyl symmetric) |

| ~1270 | Medium | C-N Stretch |

| ~667 | Strong | C-S Stretch |

Interpretation:

-

The most prominent feature is the very strong absorption at ~1670 cm⁻¹ , which is unequivocally assigned to the C=O stretching vibration of the ketone functional group.[7] Its position indicates some degree of conjugation with the thiazole ring.

-

The bands in the 3050-2925 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups.

-

The strong absorption at ~1528 cm⁻¹ is characteristic of the C=N stretching vibration within the thiazole ring.[4]

-

The distinct bands at ~1445 cm⁻¹ and ~1370 cm⁻¹ are due to the asymmetric and symmetric bending modes of the C-H bonds in the methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the deduction of structural components.

Expertise & Experience: Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation. For this compound, the molecular ion (M⁺˙) is expected to be observed. The most favorable fragmentation pathways typically involve the cleavage of bonds adjacent to the stabilizing thiazole ring or the carbonyl group. The most likely initial fragmentations are the loss of a methyl radical (•CH₃) from the acetyl group or the thiazole ring, or the loss of an acetyl radical (•COCH₃). The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is a very common fragmentation for acetyl-containing compounds and is often the base peak.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the capillary column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.

Mass Spectrometry Data and Interpretation

The EI mass spectrum provides clear evidence for the molecular weight and key structural features.[1][8]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | ~49 | [C₇H₉NOS]⁺˙ (Molecular Ion, M⁺˙) |

| 140 | ~53 | [M - CH₃]⁺ |

| 112 | ~36 | [M - COCH₃]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Interpretation:

-

The peak at m/z 155 corresponds to the molecular weight of the compound, confirming its elemental formula.[8]

-

The base peak at m/z 43 is the highly stable acetyl cation, formed by the cleavage of the C-C bond between the thiazole ring and the carbonyl group. This is a definitive indicator of an acetyl substituent.

-

The significant peak at m/z 140 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic systems.

-

The peak at m/z 112 corresponds to the loss of the entire acetyl group (43 mass units), leaving the 2,4-dimethylthiazole cation.

Caption: Proposed major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

By synthesizing the data from NMR, IR, and MS, we achieve an unambiguous structural confirmation of this compound.

-

MS establishes the molecular formula C₇H₉NOS with a molecular ion at m/z 155. It confirms the presence of an acetyl group through the base peak at m/z 43.

-

IR corroborates the presence of the acetyl group with a strong C=O stretch at ~1670 cm⁻¹ and confirms the thiazole backbone with C=N and C-S vibrations.

-

NMR provides the final, detailed picture. ¹³C NMR confirms the presence of 7 unique carbons, including a ketone carbon (~190 ppm) and aromatic carbons. ¹H NMR shows three isolated methyl groups, and their chemical shifts are consistent with their positions on the acetyl group and the thiazole ring.

Each technique validates the findings of the others, creating a robust and self-consistent dataset that definitively identifies the compound as this compound. This comprehensive characterization is essential for quality control, regulatory compliance, and future research in the fields of food science and drug development.

References

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. SciELO México. Available from: [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

-

2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. PubChem. Available from: [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. PubMed. Available from: [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Available from: [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. ResearchGate. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

-

This compound. NIST WebBook. Available from: [Link]

-

(PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. Available from: [Link]

-

This compound. NIST WebBook. Available from: [Link]

-

The experimental and simulated IR spectra of this compound. ResearchGate. Available from: [Link]

-

Showing metabocard for this compound (HMDB0041484). Human Metabolome Database. Available from: [Link]

-

Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. ResearchGate. Available from: [Link]

-

nutty thiazole 2,4-dimethyl-5-acetylthiazole. The Good Scents Company. Available from: [Link]

-

A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Dialnet. Available from: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. Available from: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available from: [Link]

Sources

- 1. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 3. This compound | 38205-60-6 [chemicalbook.com]

- 4. A heterocyclic compound this compound, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

Natural occurrence of 5-Acetyl-2,4-dimethylthiazole in food products

An In-depth Technical Guide to the Natural Occurrence of 5-Acetyl-2,4-dimethylthiazole in Food Products

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic compound that contributes significantly to the desirable nutty, roasted, and meaty flavor profiles of many thermally processed foods.[1][2] Its presence is a direct consequence of complex chemical transformations of precursor molecules, primarily through the Maillard reaction and thiamine degradation during cooking. This technical guide provides a comprehensive overview of the natural occurrence of this compound, elucidates its primary formation mechanisms, and details robust analytical methodologies for its extraction, identification, and quantification in complex food matrices. This document is intended for researchers, food scientists, and flavor chemists engaged in food product development, quality control, and academic research.

Introduction to this compound

This compound (CAS No. 38205-60-6) is a sulfur-containing volatile organic compound recognized for its potent aroma.[3] Belonging to the thiazole class, it is characterized by a distinctive sensory profile described as nutty, roasted, meaty, and reminiscent of boiled meat or popcorn.[1][4][5] Due to its incredibly low odor threshold, estimated at approximately 0.5 parts per billion (ppb), even trace amounts can significantly impact the overall flavor of a food product.[1] This potency, combined with its excellent thermal stability, makes it an invaluable component of the natural flavor of many cooked foods and a target molecule for the flavor and fragrance industry.[1][6]

Key Chemical Properties:

-

Molecular Formula: C₇H₉NOS[3]

-

Molecular Weight: 155.22 g/mol [3]

-

Appearance: Colorless to pale yellow liquid[2]

-

Boiling Point: ~228-230 °C at 760 mmHg[2]

Natural Occurrence in Food Products

The formation of this compound is intrinsically linked to thermal processing. It is not typically found in raw or unprocessed foods.[2] Its generation is a hallmark of cooking methods such as roasting, frying, and baking, which provide the necessary energy to initiate the complex precursor reactions.

| Food Category | Specific Examples | Associated Sensory Descriptors | References |

| Meat & Poultry | Fried Beef, Pressure-Cooked Chicken, Pork Products | Meaty, Roasted, Savory, "Boiled Meat" | [2][7] |

| Baked Goods | Bread Crust, Pretzels, Crackers | Nutty, Toasted, Roasted | [1][6] |

| Roasted Nuts | Peanuts, Hazelnuts | Nutty, Roasted | [2][7] |

| Coffee & Cocoa | Roasted Coffee Beans, Chocolate | Roasted, Nutty, Earthy | [1][2] |

| Savory Snacks | Popcorn, Potato Chips, Extruded Snacks | Roasted, Nutty, Corn-like | [1][7] |

| Soups & Sauces | Beef Broth, Savory Sauces, Marinades | Meaty, Savory | [2][7] |

Mechanisms of Formation

The presence of this compound in food is not adventitious; it is the logical outcome of specific chemical pathways involving sulfur-containing amino acids, reducing sugars, and B-vitamins. Understanding these pathways is critical for controlling and optimizing flavor development in food processing.

The Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of numerous flavor compounds, including thiazoles.[8][9] The key precursors for this compound are sulfur-containing compounds (like the amino acid L-cysteine), ammonia, hydrogen sulfide, and specific dicarbonyl compounds (e.g., methylglyoxal) that arise from sugar degradation.[9]

Causality of Precursor Roles:

-

L-Cysteine: Serves as the crucial source of both the sulfur atom and the nitrogen atom required for the thiazole ring. Its degradation during heating releases hydrogen sulfide (H₂S) and ammonia (NH₃).[9][10]

-

Dicarbonyl Compounds (e.g., Methylglyoxal, Diacetyl): These are reactive intermediates formed from the degradation of sugars (like glucose) under thermal stress. They provide the carbon backbone for the thiazole ring and its substituents.[8][9]

The proposed pathway involves the condensation of these precursors to form the heterocyclic ring structure. The acetyl and methyl groups are derived from specific dicarbonyl intermediates.

Thiamine (Vitamin B1) Degradation

Thiamine, which contains a pre-formed thiazole ring, is another significant precursor, particularly in foods rich in this vitamin, such as pork, whole grains, and legumes. Thermal processing leads to the degradation of the thiamine molecule, cleaving the methylene bridge that connects its pyrimidine and thiazole rings.[11] The liberated thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, can then undergo further reactions, such as oxidation and substitution, to yield a variety of flavor-active thiazole derivatives, including this compound.[12][13]